molecular formula C9H16O6 B15051064 (1R)-1-((5R,6R,6AR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol

(1R)-1-((5R,6R,6AR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol

Cat. No.: B15051064
M. Wt: 220.22 g/mol
InChI Key: BGGCXQKYCBBHAH-RTRLPJTCSA-N
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Description

The compound “(1R)-1-((5R,6R,6AR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol” is a chiral furanodioxolane derivative featuring a 1,2-diol (ethane-1,2-diol) substituent and a hydroxy group at the 6-position of the tetrahydrofuro[2,3-d][1,3]dioxolane core. Key identifiers include:

  • CAS Number: 57099-04-4
  • Synonyms: 1,2-O-Isopropylidene-3-benzyloxy-D-allofuranose; (1R)-1-[(5R,6R,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol .

The compound’s stereochemistry and functional groups (e.g., hydroxy, dimethyl dioxolane) influence its reactivity, solubility, and intermolecular interactions, such as hydrogen bonding, which are critical in crystallization and biological activity.

Properties

Molecular Formula

C9H16O6

Molecular Weight

220.22 g/mol

IUPAC Name

(1R)-1-[(5R,6R,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol

InChI

InChI=1S/C9H16O6/c1-9(2)14-7-5(12)6(4(11)3-10)13-8(7)15-9/h4-8,10-12H,3H2,1-2H3/t4-,5-,6-,7-,8?/m1/s1

InChI Key

BGGCXQKYCBBHAH-RTRLPJTCSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@@H]([C@H](OC2O1)[C@@H](CO)O)O)C

Canonical SMILES

CC1(OC2C(C(OC2O1)C(CO)O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-[(5R,6R,6aR)-6-hydroxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving diols and appropriate catalysts.

    Formation of the Dioxolane Ring: This step often involves the reaction of diols with formaldehyde under acidic conditions to form the dioxolane ring.

    Hydroxylation: Introduction of hydroxyl groups at specific positions using oxidizing agents such as osmium tetroxide or hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[(5R,6R,6aR)-6-hydroxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, NaBH4

    Substitution: SOCl2, PBr3

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, alkanes

    Substitution: Halides, ethers

Scientific Research Applications

(1R)-1-[(5R,6R,6aR)-6-hydroxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R)-1-[(5R,6R,6aR)-6-hydroxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the compound’s unique structure allows it to fit into specific binding sites, influencing biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methoxy-Substituted Analog: 1-[(3aR,5R,6S,6aR)-6-Methoxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol

  • Molecular Formula : C₁₀H₁₈O₆
  • Molecular Weight : 234.246 g/mol
  • Key Differences: The 6-hydroxy group in the target compound is replaced with a methoxy (-OCH₃) group. Purity: 95% (commercially available) .
Table 1: Comparison of Functional Groups and Physical Properties
Compound Substituent at Position 6 Molecular Weight (g/mol) Hydrogen-Bonding Sites Purity/Commercial Availability
Target Compound (CAS 57099-04-4) -OH Not explicitly reported 3 (two diol OH, one -OH) Not specified
Methoxy Analog (CAS not provided) -OCH₃ 234.246 2 (diol OH) 95%

Benzyloxy-Substituted Derivative: (1R)-1-((5R,6R,6aR)-6-(Benzyloxy)-2,2-dimethyltetrahydrofuro[3,2-d][1,3]dioxol-5-yl)ethane-1,2-diol

  • Key Differences :
    • The 6-hydroxy group is replaced with a benzyloxy (-OCH₂C₆H₅) moiety.
    • The benzyl group introduces aromaticity, increasing lipophilicity and steric bulk, which may hinder crystallization or biological interactions.
    • CAS Number : MFCD07367455 .

Methyl Mesylate Derivative: (3aR,5S,6R,6aR)-5-[(R)-1,2-Dihydroxyethyl]-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl Methyl Mesylate

  • Structural Features :
    • A mesylate (-OSO₂CH₃) group replaces the 6-hydroxy group, enhancing electrophilicity and reactivity in substitution reactions.
    • Crystallography : Forms layered structures via O–H···O hydrogen bonds, with additional weak C–H···O interactions .
  • Comparison :
    • The mesylate derivative is more reactive than the target compound, making it a precursor in synthetic pathways.
    • Reduced hydrogen-bonding capacity compared to the hydroxy-substituted parent compound.

Isolation and Characterization Methods

  • Spectroscopy: The target compound and its analogs are typically characterized via ¹H-NMR and ¹³C-NMR (e.g., δ 3.5–5.5 ppm for furanodioxolane protons) and UV spectroscopy, as seen in related furanodioxolane derivatives .
  • Crystallography : Software suites like SHELX and WinGX are widely used for structural determination, highlighting the importance of stereochemical accuracy in these compounds .

Key Research Findings and Implications

Substituent Effects :

  • Hydroxy and methoxy groups at position 6 significantly impact solubility and crystallinity. Hydroxy derivatives exhibit stronger intermolecular hydrogen bonding, favoring crystalline phases .
  • Benzyloxy and mesylate groups enhance lipophilicity and reactivity, respectively, broadening synthetic utility .

Biological Activity

The compound (1R)-1-((5R,6R,6AR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol has garnered attention due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

This compound features a complex structure characterized by a tetrahydrofurodioxole moiety, which is known for its diverse biological activities. The stereochemistry at various centers contributes to its unique interactions with biological targets.

Anticancer Properties

Studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : It has been proposed that such compounds may act as inhibitors of heat shock protein 90 (HSP90), a chaperone involved in the stabilization of several oncogenic proteins. Inhibition of HSP90 leads to degradation of these proteins through the ubiquitin-proteasome pathway .
  • Case Studies : A study demonstrated that derivatives of this compound reduced tumor growth in xenograft models by disrupting HSP90 function and subsequently downregulating oncogenic signaling pathways .

Neuroprotective Effects

Research suggests that related compounds may also exhibit neuroprotective effects:

  • Mechanism : The neuroprotective activity is hypothesized to stem from antioxidant properties and modulation of neuroinflammatory processes. This could potentially benefit conditions like Alzheimer's and Parkinson's disease .
  • Evidence : Experimental models show that these compounds can reduce oxidative stress markers and improve neuronal survival rates under stress conditions .

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory activities:

  • Inhibition of Pro-inflammatory Cytokines : Similar compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .
  • Therapeutic Implications : This activity may provide a basis for developing treatments for chronic inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionEvidence Source
AnticancerInhibition of HSP90
NeuroprotectiveAntioxidant effects
Anti-inflammatoryInhibition of cytokine production

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying (1R)-1-((5R,6R,6aR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol?

  • Methodological Answer : Synthesis typically involves stereoselective glycosylation or protection/deprotection strategies for hydroxyl groups. For purification, column chromatography with gradients of ethyl acetate/hexane is effective. Crystallization in solvents like dichloromethane/hexane mixtures can enhance purity, as demonstrated by monoclinic crystal systems (space group P21) with refined R values ≤ 0.027 . High-performance liquid chromatography (HPLC) using polar stationary phases (e.g., C18) ensures final purity validation .

Q. How can the stereochemical configuration of the compound be confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is definitive for resolving stereochemistry. For example, a monoclinic crystal system (a = 5.5794 Å, b = 15.6118 Å, c = 8.0653 Å, β = 98.913°) with Z = 2 and space group P21 provides unambiguous confirmation of R/S configurations . Complementary NMR techniques, such as NOESY or 1H^{1}\text{H}-13C^{13}\text{C} HSQC, can validate vicinal coupling constants (e.g., J5,6J_{5,6} and J6a,5J_{6a,5}) to corroborate SCXRD results .

Q. What are the critical stability considerations for storing this compound in laboratory settings?

  • Methodological Answer : The compound is hygroscopic due to its diol and hydroxyl groups. Store under inert gas (argon/nitrogen) at -20°C in amber vials to prevent oxidation and hydrolysis. Periodic FT-IR analysis (e.g., O-H stretch at 3200–3500 cm1^{-1}) monitors degradation. Glovebox use is recommended for long-term storage .

Advanced Research Questions

Q. How can contradictory NMR data arising from dynamic conformational changes be resolved?

  • Methodological Answer : Variable-temperature NMR (VT-NMR) experiments (e.g., 25°C to -40°C in DMSO-d6) can "freeze" rotameric states of the tetrahydrofurodioxol ring, resolving overlapping signals. DFT calculations (B3LYP/6-311+G(d,p)) predict low-energy conformers, which are cross-validated against NOE correlations .

Q. What strategies optimize regioselective functionalization of the diol moiety without side reactions?

  • Methodological Answer : Use temporary protecting groups (e.g., tert-butyldimethylsilyl for primary hydroxyl) to direct reactivity. Methanesulfonate intermediates (e.g., [(3aR,5S,6R,6aR)-5-[(R)-1,2-dihydroxyethyl]-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl]methyl methanesulfonate) enable selective substitutions, as shown by crystal data (C11H20O8S, Mr = 312.33) . Kinetic studies via LC-MS monitor reaction progress under varying pH (4–7) and temperature (0–25°C) conditions.

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